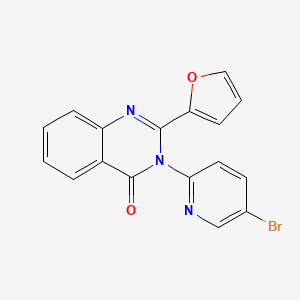

3-(5-溴-2-吡啶基)-2-(2-呋喃基)-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(5-Bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a significant scaffold in medicinal chemistry, associated with various pharmacological properties such as antiviral, antibacterial, and anticancer activities.

Synthesis Analysis

The synthesis of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives involves condensation reactions and the use of specific catalysts under controlled conditions to ensure the desired substitution patterns. Studies have demonstrated the synthesis of quinazolinone derivatives through the reaction of substituted benzoxazinones with various reagents, showcasing the versatility of the quinazolinone core in chemical synthesis (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed through spectroscopic methods such as IR, 1H-NMR, mass spectrometry, and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its functional groups, essential for understanding its chemical behavior and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to form fused heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of the quinazolinone core. The reactivity of specific atoms within the quinazolinone structure can be exploited to synthesize novel derivatives with enhanced or targeted biological activities.

Physical Properties Analysis

The physical properties of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties influence the compound's bioavailability, stability, and formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinazolinone derivatives. These properties are critical for the compound's interaction with biological targets, influencing its mechanism of action and pharmacological effects.

For a deeper exploration into the synthesis, structure, and properties of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone and related derivatives, the following references are recommended:

科学研究应用

合成和化学性质

喹唑啉酮衍生物,包括您感兴趣的衍生物,是通过各种化学反应合成的,这些反应会产生具有潜在生物活性的新杂环化合物。例如,Abdelhamid 等人(1992 年)讨论了通过涉及 2-溴苯并呋喃基乙二醛-2-芳基腙的反应轻松合成稠合杂环化合物(包括喹唑啉酮衍生物)。这证明了化学通才性和生成多种化合物以供科学研究进一步评估的能力 (Abdelhamid, S. S. Ghabrial, M. Y. Zaki, & Nazmy A. Ramadan, 1992).

生物学评估

2-吡啶基喹唑啉衍生物的生物学评估表明,这些化合物具有多种活性,包括抗肿瘤和抗菌特性。Eweas 等人(2021 年)合成了各种 2-吡啶基 [3H]-喹唑啉-4-酮衍生物并对其进行了生物学筛选,确定了对革兰氏阳性细菌具有选择性抗菌活性的化合物,突出了它们作为治疗剂的潜力 (Eweas, A. F., Qasem Mahmoud Aref Abdallah, & Mohamed Elbadawy, 2021).

抗癌活性

喹唑啉酮衍生物也因其抗癌活性而受到探索。Joseph 等人(2010 年)合成了新型 3-(1, 3, 4-噻二唑-2-基)-喹唑啉-4-(3H)-酮,并评估了它们对 HeLa(人宫颈癌细胞)细胞的体外抗癌活性。一些化合物表现出有希望的抗癌活性,这在体内研究中得到了进一步证实,表明这些衍生物是抗癌药物开发的潜在候选物 (Joseph, A., Aravinda Pai, Krishnapura Srinivasan, Tukaram Kedar, A. T. Thomas, E. Jessy, & Rajeev K. Singla, 2010).

抗菌和生物膜抑制作用

喹唑啉酮衍生物的抗菌活性和生物膜抑制作用一直是研究的一个重要重点。Rasapalli 等人(2020 年)合成了 4(3H)-喹唑啉酮基氨基嘧啶衍生物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌的生物膜抑制作用。一些类似物表现出有效的生物膜抑制作用,表明它们有可能作为开发新型抗菌剂的先导 (Rasapalli, S., Zachary F. Murphy, Vamshikrishna Reddy Sammeta, J. Golen, Alexander W. Weig, R. Melander, C. Melander, Prathyushakrishna Macha, & M. Vasudev, 2020).

属性

IUPAC Name |

3-(5-bromopyridin-2-yl)-2-(furan-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-7-8-15(19-10-11)21-16(14-6-3-9-23-14)20-13-5-2-1-4-12(13)17(21)22/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKAIQBACMOQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-pyridin-2-yl)-2-furan-2-yl-3H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)